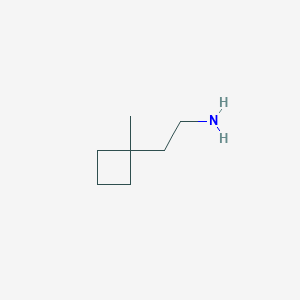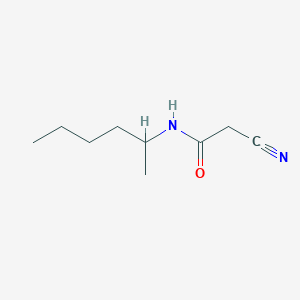
2-Cyano-N-(hexan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(hexan-2-yl)acetamide is an organic compound characterized by the presence of both a nitrile and an amide functional group. This compound is part of the cyanoacetamide family, which is known for its versatility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(hexan-2-yl)acetamide typically involves the reaction of hexan-2-amine with cyanoacetic acid or its derivatives. One common method is the direct treatment of hexan-2-amine with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compound . Another method involves stirring ethyl cyanoacetate with hexan-2-amine at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(hexan-2-yl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the nitrile group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form pyrrole derivatives when reacted with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Common Reagents and Conditions
Condensation Reactions: Aldehydes, ketones, and basic catalysts.
Substitution Reactions: Various nucleophiles and electrophiles.
Cyclization Reactions: Phenacyl bromide, ethanol, and triethylamine.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Formed through substitution reactions.
Pyrrole Derivatives: Formed through cyclization reactions.
Applications De Recherche Scientifique
2-Cyano-N-(hexan-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(hexan-2-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of both nitrile and amide functional groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with potential biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the hexan-2-yl group.
N-Cyanoacetylated Amines: Compounds with different alkyl or aryl groups attached to the nitrogen atom.
Uniqueness
2-Cyano-N-(hexan-2-yl)acetamide is unique due to the presence of the hexan-2-yl group, which imparts distinct physical and chemical properties compared to other cyanoacetamides.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
2-cyano-N-hexan-2-ylacetamide |
InChI |
InChI=1S/C9H16N2O/c1-3-4-5-8(2)11-9(12)6-7-10/h8H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
CRSFOJMQZVXDTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((3-Oxo-3-((2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)amino)propyl)disulfaneyl)propanoic acid](/img/structure/B12991528.png)
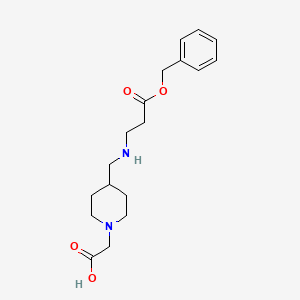
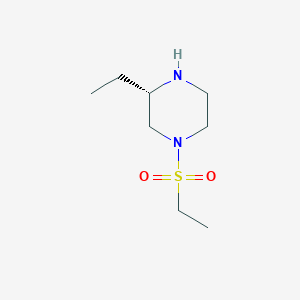
![tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12991547.png)
![Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991557.png)
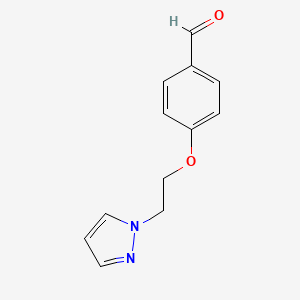
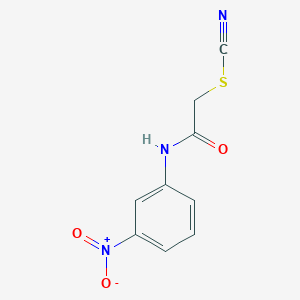
![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)


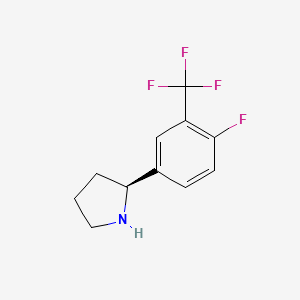
![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)
